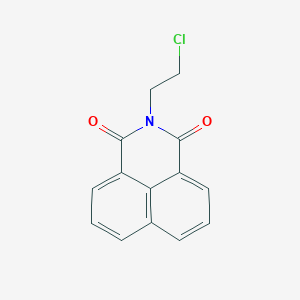
N-(2-氯乙基)-1,8-萘酰亚胺
描述
“N-(2-Chloroethyl)-1,8-naphthalimide” is a type of organic compound. It likely contains a naphthalimide group, which is a polycyclic aromatic hydrocarbon derived from naphthalene . The “N-(2-Chloroethyl)-” part suggests the presence of a nitrogen atom bonded to a 2-chloroethyl group .
Chemical Reactions Analysis
Similar compounds, such as N-(2-chloroethyl)-N-nitrosoureas, have been studied for their decomposition mechanisms . These mechanisms often involve hydrogen shifting or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chloroethyl)-1,8-naphthalimide” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, and a specific topological polar surface area .科学研究应用
DNA靶向和抗癌应用
N-(2-氯乙基)-1,8-萘酰亚胺衍生物在DNA靶向方面表现出有希望的结果,可作为潜在的抗癌剂。1,8-萘酰亚胺的结构灵活性使得可以开发出能够插入DNA的衍生物,破坏其功能,从而对癌细胞展现出细胞毒活性。这些化合物结合生物分子,包括DNA的能力使它们能够作为有效的抗癌剂,一些衍生物甚至已经进入了临床试验(Banerjee et al., 2013)。这些衍生物的作用方式、细胞选择性和细胞毒性是激烈研究的领域,有助于开发新型的癌症治疗药物。
荧光细胞成像试剂
1,8-萘酰亚胺衍生物,包括N-(2-氯乙基)-1,8-萘酰亚胺的固有光物理性质使它们成为在荧光细胞成像中的优秀候选者。它们吸收和发射长波长的能力,再加上其结构的适应性,允许设计出可以监测细胞内摄取和定位的探针,而无需共染色。这种应用在研究细胞过程、药物传递机制和诊断工具的发展中尤为重要(Banerjee et al., 2013)。
化学传感器的开发
N-(2-氯乙基)-1,8-萘酰亚胺衍生物的应用延伸到化学传感器领域,这些化合物被用于检测离子和分子。它们出色的光稳定性、高荧光量子产率和大的斯托克斯位移使它们在分析化学应用中非常理想。这些衍生物已经被用于离子检测、分子识别和生物成像,展示了它们在开发强大的荧光化学传感器方面的潜力,适用于广泛的应用(Dong et al., 2020)。
纺织品改性和感应应用
有趣的是,N-(2-氯乙基)-1,8-萘酰亚胺的应用不仅限于生物医学研究,还涉及到材料科学。例如,用萘酰亚胺衍生物对棉织物进行化学改性已经展示出在创建金属离子和抗菌纺织品的异质传感器方面的潜力。这些改性织物可以检测特定金属离子,并对各种病原菌菌株表现出抗菌活性,突显了萘酰亚胺衍生物在科学研究和实际应用中的多功能性和广泛适用性(Staneva et al., 2019)。
作用机制
Target of Action
N-(2-Chloroethyl)-1,8-naphthalimide primarily targets the DNA in cells . The compound interacts with the DNA, specifically at the N-7 position of guanine, which is the predominantly alkylated site .
Mode of Action
N-(2-Chloroethyl)-1,8-naphthalimide acts as an alkylating agent . It forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The compound’s interaction with its targets results in changes to the DNA structure, preventing cell duplication .
Biochemical Pathways
The action of N-(2-Chloroethyl)-1,8-naphthalimide affects several biochemical pathways. The compound’s interaction with DNA leads to the formation of DNA adducts and various other metabolites . The generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH −, due to its reactivity, will breakdown further to produce these DNA adducts .
Pharmacokinetics
These compounds are known to be very toxic and are used in critical cases of brain tumors or leukemia . They are also known to release nitric oxide (NO), which may be a pathway for their activity .
Result of Action
The result of N-(2-Chloroethyl)-1,8-naphthalimide’s action is the inhibition of cell duplication due to the formation of DNA-DNA cross-links . This leads to cytotoxicity against cancer cells, making the compound effective even under hypoxic conditions . The compound is selectively more toxic to certain cancer cells .
Action Environment
The action of N-(2-Chloroethyl)-1,8-naphthalimide can be influenced by environmental factors. For instance, the compound has been found to be quite efficient even under hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.
安全和危害
未来方向
属性
IUPAC Name |
2-(2-chloroethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXDWQRGJLTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334998 | |
| Record name | N-(2-Chloroethyl)-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74732-00-6 | |
| Record name | N-(2-Chloroethyl)-1,8-naphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-1,8-naphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








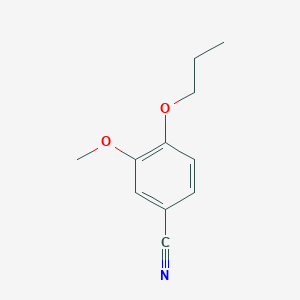
![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
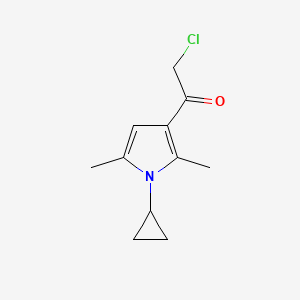
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)
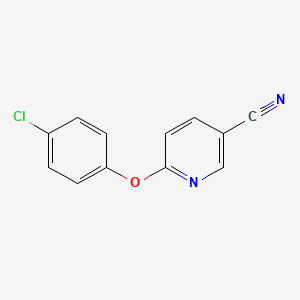
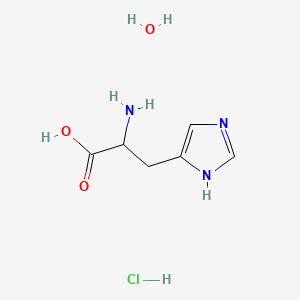
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

